molecular formula C6H13NO3 B13567482 ethyl (2S)-4-amino-2-hydroxybutanoate

ethyl (2S)-4-amino-2-hydroxybutanoate

Cat. No.: B13567482
M. Wt: 147.17 g/mol
InChI Key: KSCZLCFMSHHFAK-YFKPBYRVSA-N
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Description

Ethyl (2S)-4-amino-2-hydroxybutanoate (CAS: 735225-24-8) is a chiral ester derivative of 4-amino-2-hydroxybutanoic acid. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol . The compound features three functional groups: an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 2, and an ethyl ester (-COOEt) at position 1. The (2S) stereochemistry indicates the hydroxyl group is in the S-configuration.

Commercial availability is restricted, with discontinuation noted for certain batch sizes .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl (2S)-4-amino-2-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

KSCZLCFMSHHFAK-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCN)O

Canonical SMILES

CCOC(=O)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-4-amino-2-hydroxybutanoate can be synthesized through the esterification of (2S)-4-amino-2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of esterification processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (2S)-4-amino-2-hydroxybutanoic acid and ethanol.

    Reduction: (2S)-4-amino-2-hydroxybutanol.

Mechanism of Action

The mechanism of action of ethyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in amino acid metabolism. The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 2-Amino-4-Hydroxybutanoate (CAS: 764724-38-1)
  • Molecular Formula: C₆H₁₃NO₃ (identical to the target compound).
  • Key Difference: Swapped positions of amino and hydroxyl groups (amino at C2, hydroxyl at C4).
Significance of Positional Isomerism

For example, the hydroxyl group at C4 in the isomer may influence solubility differently compared to the amino group at C4 in the target compound.

Functional Group Variants

Ethyl (2S)-2-Hydroxybutanoate (CAS: 88271-13-0)
  • Molecular Formula : C₆H₁₂O₃.
  • Key Difference: Lacks the amino group, retaining only the hydroxyl and ester functionalities.
  • Molecular Weight : 132.16 g/mol .
  • Applications : Used as a flavoring agent or synthetic intermediate in organic chemistry.
Impact of Amino Group Absence

Structural Analogs with Modified Backbones

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
  • Molecular Formula: C₉H₁₆F₃NO₂.
  • Key Features: Incorporates a trifluoroethylamino group and dimethyl substituents.
  • Synthesis: Prepared via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethylating agents .
  • Applications : Intermediate in pharmaceuticals; trifluoroethyl groups enhance metabolic stability and lipophilicity .
(2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate (CAS: 139163-87-4)
  • Molecular Formula: C₁₁H₁₅NO₃.
  • Key Features : Aromatic phenyl group at C4 and distinct stereochemistry.
  • Applications : Explored in peptidomimetics and enzyme inhibition studies due to rigidity from the phenyl group .

Data Table: Comparative Overview

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Ethyl (2S)-4-amino-2-hydroxybutanoate 735225-24-8 C₆H₁₃NO₃ 147.17 Amino, hydroxyl, ester R&D
Ethyl 2-amino-4-hydroxybutanoate (isomer) 764724-38-1 C₆H₁₃NO₃ 147.17 Amino, hydroxyl, ester R&D
Ethyl (2S)-2-hydroxybutanoate 88271-13-0 C₆H₁₂O₃ 132.16 Hydroxyl, ester Flavoring agent
Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate - C₉H₁₆F₃NO₂ 227.23 Trifluoroethylamino, ester Pharmaceutical intermediate
(2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate 139163-87-4 C₁₁H₁₅NO₃ 209.24 Amino, hydroxyl, phenyl, ester Peptidomimetics

Key Research Findings

Purification methods for similar compounds include reverse-phase chromatography (C18 columns) and silica gel chromatography .

Crystal Packing and Hydrogen Bonding :

  • In analogs like ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-dibenzo[g][1,3,5]oxadiazine-11-carboxylate, N–H···O hydrogen bonds form zigzag chains, influencing solubility and stability .

Notes and Limitations

Data Gaps: Physical properties (melting point, solubility) for this compound are unavailable in the provided evidence.

Stereochemical Considerations : The impact of the (2S) configuration on biological activity remains unstudied but is critical for enantioselective interactions.

Commercial Status : The target compound is listed as discontinued in some batch sizes, limiting practical availability .

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